2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a synthetic organic compound that features a fluorophenoxy group and a trichloro-hydroxyethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide typically involves the following steps:
Formation of 4-fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Etherification: The 4-fluorophenol is then reacted with an appropriate halogenated acetic acid derivative to form 2-(4-fluorophenoxy)acetic acid.
Amidation: The 2-(4-fluorophenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride. This acyl chloride is then reacted with 2,2,2-trichloroethanol to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trichloro group can be reduced to form a dichloro or monochloro derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-oxoethyl)acetamide.
Reduction: Formation of 2-(4-fluorophenoxy)-N-(2,2-dichloro-1-hydroxyethyl)acetamide.
Substitution: Formation of 2-(4-aminophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might disrupt bacterial cell membranes or inhibit essential enzymes. If used in medicine, it might interact with specific molecular targets such as receptors or enzymes to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-bromophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
2-(4-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can impart unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C10H9Cl3FNO3 |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H9Cl3FNO3/c11-10(12,13)9(17)15-8(16)5-18-7-3-1-6(14)2-4-7/h1-4,9,17H,5H2,(H,15,16) |
InChI Key |
OXJRHNWSVKLOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC(C(Cl)(Cl)Cl)O)F |
Origin of Product |
United States |
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